![molecular formula C9H12N2O3 B577593 Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate CAS No. 1253790-00-9](/img/structure/B577593.png)
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate
Beschreibung
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-oxazine core. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol . The structure combines a pyrazole ring fused to a 1,4-oxazine ring, with an ethyl ester group at the 3-position (Figure 1).
Eigenschaften
IUPAC Name |
ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(12)7-5-10-11-3-4-13-6-8(7)11/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSCFGIGUSWAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2COCCN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis
The target compound can be dissected into two key fragments: a pyrazole ring and a 1,4-oxazine moiety. Retrosynthetically, the ethyl carboxylate group is introduced via esterification, while the fused ring system is assembled through cyclocondensation or tandem cyclization reactions. Early approaches relied on multi-step sequences involving separate pyrazole and oxazine syntheses, but these methods suffered from low yields and scalability issues.
Role of Starting Materials
Critical to modern methods is the selection of substrates that preorganize the necessary atoms for cyclization. For example, 2,2-dichlorovinylacetophenones serve as versatile precursors, providing both the carbonyl and dichloroalkene functionalities required for subsequent annulation with hydrazines.
One-Pot Synthesis from 2,2-Dichlorovinylacetophenones
Reaction Protocol
The most efficient method, reported by Guirado et al. (2022), involves a one-pot, three-component reaction:
-
Substrate Preparation : 2,2-Dichlorovinylacetophenone derivatives are synthesized via Claisen-Schmidt condensation.
-
Hydrazine Addition : Hydrazine hydrate or substituted hydrazines react with the dichlorovinyl group, initiating pyrazole ring formation.
-
Cyclization : Intramolecular nucleophilic attack by an oxygen nucleophile (e.g., ethylene glycol) forms the oxazine ring.
Representative Reaction Conditions
Parameter | Value |
---|---|
Solvent | Ethanol/Water (3:1) |
Temperature | 80–90°C |
Catalyst | Piperidine (10 mol%) |
Reaction Time | 6–8 hours |
Yield | 68–75% |
Substrate Scope and Limitations
The method tolerates electron-donating and electron-withdrawing groups on the acetophenone moiety. For instance, para-nitro and para-methoxy substituents yield products with 70% and 72% efficiency, respectively. However, sterically hindered substrates (e.g., ortho-methyl derivatives) reduce yields to 50–55%.
Reaction Mechanisms and Optimization
Mechanistic Insights
The reaction proceeds via a cascade mechanism:
-
Hydrazone Formation : Hydrazine attacks the carbonyl group of 2,2-dichlorovinylacetophenone, forming a hydrazone intermediate.
-
Pyrazole Cyclization : Elimination of HCl generates a pyrazole ring through a 5-endo-dig cyclization.
-
Oxazine Formation : Ethylene glycol undergoes nucleophilic substitution with the remaining chloride, followed by ring closure to form the oxazine.
Optimization Strategies
-
Catalyst Screening : Piperidine outperforms other bases (e.g., triethylamine, DBU) due to its dual role in deprotonation and HCl scavenging.
-
Solvent Effects : Aqueous ethanol enhances solubility of intermediates while facilitating HCl removal.
-
Temperature Control : Maintaining 80–90°C balances reaction rate and side-product formation.
Impact of Catalyst on Yield
Catalyst | Yield (%) | Side Products (%) |
---|---|---|
Piperidine | 75 | <5 |
Triethylamine | 60 | 15 |
DBU | 65 | 10 |
Alternative Synthetic Routes and Comparative Analysis
Multi-Step Approaches
Early methods involved sequential pyrazole and oxazine syntheses:
Solid-Phase Synthesis
A patented method (WO2018011163A1) employs resin-bound intermediates to facilitate purification. Key steps include:
-
Immobilization : A pyrazole precursor is attached to Wang resin.
-
Oxazine Formation : On-resin cyclization with ethylene oxide derivatives.
-
Cleavage : TFA treatment releases the final product.
Yields reach 60%, but scalability is limited by resin costs.
Comparison of Methods
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazine ring to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding or allosteric modulation, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Impact of Heteroatom Substitution :
- Biological Activity : Thiazine derivatives are explored for antibacterial applications, while oxazine analogs show CNS activity .
Positional Isomers
The carboxylate group’s position on the pyrazole ring significantly affects reactivity and binding.
Ring-Size Variants
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate (CAS: 1173003-60-5) features a 1,3-oxazine ring instead of 1,4-oxazine.
Functional Group Modifications
- Boronic Acid Derivatives : 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-boronic acid (C₆H₉BN₂O₃) enables Suzuki-Miyaura cross-coupling reactions for further functionalization .
- Aldehyde Derivatives : 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carbaldehyde (CAS: 1286753-86-3) serves as a precursor for Schiff base formation .
Biologische Aktivität
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate (CAS Number: 623565-57-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazolo-oxazine core which is known for its biological activity. Its structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit notable antimicrobial properties. This compound was tested against various bacterial strains and demonstrated significant inhibition of growth. In one study, the compound showed effective antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be around 30 µM for MCF-7 cells and 25 µM for HeLa cells . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
3. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in animal models. A study demonstrated that administration of the compound significantly lowered levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in a carrageenan-induced paw edema model . This suggests potential utility in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Cell Signaling Modulation: It could modulate signaling pathways that regulate cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that at a concentration of 25 µg/mL, the compound inhibited the growth of E. coli by over 70% compared to the control group.
Case Study 2: Antitumor Activity in Vivo
A murine model bearing tumors was treated with this compound at varying doses. The study reported a dose-dependent reduction in tumor size with significant statistical relevance (p < 0.05) when compared to untreated controls .
Comparative Analysis
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate?
- Methodology : The compound is synthesized via multi-step reactions, often starting with alkylation of NH-pyrazolecarboxylates using reagents like TGC (trimethylsilyl chloride) in DMF with Cs₂CO₃ at 60°C. Subsequent cyclization involves deprotection and reduction steps. For example, intermediates like ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-pyrazole-5-carboxylates are treated with KOH in ethanol, followed by refluxing in toluene with p-toluenesulfonic acid to form the fused oxazine ring .
- Key Considerations : Reaction conditions (solvent, temperature) and regioselectivity are critical. Microwave-assisted synthesis and flow reactors may enhance yield and purity .
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- NMR/IR Spectroscopy : Confirm functional groups (e.g., ester carbonyl at ~1755 cm⁻¹ in IR) and regiochemistry .
- X-ray Crystallography : Resolve fused ring conformation and substituent orientations. For example, dihedral angles between pyrazole and oxazine rings are typically <10°, with substituents like methyl or aryl groups influencing planarity .
Q. What preliminary biological activities have been reported for pyrazolooxazine derivatives?
- Findings : Pyrazolooxazines exhibit antimicrobial and anticancer potential. The nitro and ester groups are hypothesized to interact with enzymes (e.g., metabolic kinases) or DNA, though specific targets require validation .
- Experimental Design : Initial screens use in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) at concentrations of 10–100 μM .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted pyrazolooxazines?
- Strategies :
- Protecting Groups : Use of hydroxyethyl or silyl ethers on N1 of pyrazole precursors directs cyclization to the desired position .
- Catalysis : Photoredox catalysts (e.g., [Ir(ppy)₂(dtbbpy)][PF₆]) under blue LED light enable C–H functionalization with minimal byproducts .
Q. What mechanisms underlie the biological activity of this compound?
- Hypotheses :
- Enzyme Inhibition : Nitro reduction generates reactive intermediates (e.g., hydroxylamines) that inhibit cytochrome P450 or DNA topoisomerases .
- Receptor Interactions : The fused ring system mimics purine scaffolds, potentially binding adenosine receptors or kinase ATP pockets .
- Validation : Use knock-out cell lines or competitive binding assays (e.g., SPR) to identify targets. Contradictory results may arise from off-target effects, requiring orthogonal assays .
Q. How can synthetic yields be optimized for scaled-up production of pyrazolooxazine derivatives?
- Process Optimization :
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch methods .
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Cu) enhance sustainability .
- Challenges : Low yields (e.g., 37–57% in batch reactions) often stem from steric hindrance or unstable intermediates. Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) .
Q. What structural modifications enhance the pharmacokinetic properties of pyrazolooxazine derivatives?
- Approaches :
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid to improve solubility .
- Halogenation : Introduce electron-withdrawing groups (e.g., Cl at C6) to stabilize metabolic intermediates .
- In Silico Tools : Use QSAR models to predict logP and bioavailability. Experimental validation via pharmacokinetic studies in rodent models is essential .
Data Contradiction Resolution
- Case Example : Discrepancies in reported anticancer IC₅₀ values (e.g., 5 μM vs. 50 μM) may arise from cell line variability or assay conditions.
- Resolution : Standardize protocols (e.g., use identical cell passages, serum-free media) and validate with secondary assays (e.g., apoptosis markers) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.